molecular formula C20H22N4O B10996447 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10996447
M. Wt: 334.4 g/mol
InChI Key: ZVNIXNXIUVZOKQ-UHFFFAOYSA-N
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Description

1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring The final step is the attachment of the pyridine ring, which can be done using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the use of catalysts to speed up the reactions .

Chemical Reactions Analysis

Types of Reactions

1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Scientific Research Applications

1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indol-3-yl{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
  • 1H-indol-3-yl{4-[2-(pyridin-3-yl)ethyl]piperazin-1-yl}methanone
  • 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Uniqueness

1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is unique due to its specific substitution pattern, which can lead to distinct biological activities and interactions compared to other similar compounds. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

1H-indol-3-yl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H22N4O/c25-20(18-15-22-19-7-2-1-6-17(18)19)24-13-11-23(12-14-24)10-8-16-5-3-4-9-21-16/h1-7,9,15,22H,8,10-14H2

InChI Key

ZVNIXNXIUVZOKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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